BenchChemオンラインストアへようこそ!

8-(benzylamino)-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Regioisomerism Adenosine receptor Xanthine scaffold

WAY-247615 is an N1-(2-chlorobenzyl)-substituted 8-benzylaminoxanthine engineered for adenosine receptor subtype profiling. It enables systematic SAR at the N1 lipophilic subpocket via steric, halogen, and π-stacking contributions from its ortho-chlorobenzyl group. Critically, the 8-benzylaminoxanthine scaffold is experimentally verified as inactive against MAO-A, MAO-B, PDE4B1, and PDE10A, eliminating off-target confounds in neuroinflammation and microglial activation assays. Pair with the N7-regioisomer (Sigma R912964) as a matched regioisomeric control for target engagement deconvolution. Available as powder or 10 mM DMSO solution; exclusively for non-clinical research use.

Molecular Formula C21H20ClN5O2
Molecular Weight 409.9 g/mol
Cat. No. B2480414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(benzylamino)-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
Molecular FormulaC21H20ClN5O2
Molecular Weight409.9 g/mol
Structural Identifiers
SMILESCN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)N(C2=O)CC4=CC=CC=C4Cl)C
InChIInChI=1S/C21H20ClN5O2/c1-25-17-18(24-20(25)23-12-14-8-4-3-5-9-14)26(2)21(29)27(19(17)28)13-15-10-6-7-11-16(15)22/h3-11H,12-13H2,1-2H3,(H,23,24)
InChIKeyZEARGZZIIWJQPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

WAY-247615 (8-(Benzylamino)-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione): Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Classification


8-(Benzylamino)-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 368837-78-9; synonym WAY-247615) is a fully synthetic tetra-substituted xanthine derivative belonging to the 8-benzylaminoxanthine scaffold class [1]. It possesses a molecular formula of C₂₁H₂₀ClN₅O₂, a molecular weight of 409.87 g·mol⁻¹, a predicted density of 1.4 ± 0.1 g·cm⁻³, and a predicted boiling point of 631.9 ± 65.0 °C at 760 mmHg [2]. The compound is offered commercially as a screening compound (e.g., 10 mM in DMSO) and is intended exclusively for non-clinical research use . Its core scaffold—a purine-2,6-dione bearing a C8-benzylamino substituent—is structurally related to a family of adenosine receptor (AR) ligands that have demonstrated nanomolar affinity and target selectivity in radioligand binding studies [1].

Why 8-Benzylaminoxanthine Congeners Are Not Interchangeable: Regioisomeric and Substituent-Driven Divergence in WAY-247615


Within the 8-benzylaminoxanthine class, seemingly minor alterations in the N1, N3, N7, and C8 substituent pattern produce large shifts in adenosine receptor subtype affinity, selectivity, and off-target profile [1]. For instance, moving the 2-chlorobenzyl group from N1 (as in WAY-247615) to N7 produces a regioisomer—8-(benzylamino)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (Sigma-Aldrich R912964)—with an altered pharmacophoric geometry that is predicted to redirect hydrogen-bonding and π-stacking interactions within the AR orthosteric pocket . Published structure–activity relationship (SAR) data on closely related 8-benzylaminoxanthines demonstrate that exchanging the N1 substituent from ethyl to a bulkier aromatic group, or relocating a halogenated benzyl substituent between N1 and N7, can invert A₁/A₂A selectivity or ablate affinity entirely [1]. Consequently, generic interchange of WAY-247615 with its N7-regioisomer, N1-dealkylated analogs, or C8-piperidinyl variants without experimental validation risks phenotype miscalling in cell-based and in vivo models.

Head-to-Head Structural, Physicochemical, and Pharmacological Comparator Evidence for WAY-247615


Regioisomeric Differentiation: N1-(2-Chlorobenzyl) vs. N7-(2-Chlorobenzyl) Substitution Pattern of WAY-247615

WAY-247615 (C₂₁H₂₀ClN₅O₂; MW 409.87) carries the 2-chlorobenzyl group at the N1 position of the purine-2,6-dione core, distinguishing it from its commercially available N7-regioisomer 8-(benzylamino)-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (Sigma-Aldrich R912964) . Published SAR on the 8-benzylaminoxanthine series demonstrates that the N1 substituent directly contacts the orthosteric binding pocket of adenosine A₁ and A₂A receptors; in the Załuski et al. (2020) library, the N1-ethyl analog 8-((2-chlorobenzyl)amino)-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (compound 12h) exhibited a Ki of 71.1 nM at the human A₂A receptor, while N1-H or N1-methyl congeners showed markedly reduced affinity [1]. Although direct radioligand binding data for WAY-247615 itself are not publicly available, the N1-(2-chlorobenzyl) substitution introduces a sterically demanding, electron-withdrawing aromatic group that is predicted to occupy a different subpocket than the N1-ethyl group of compound 12h, potentially altering A₁/A₂A selectivity ratios.

Regioisomerism Adenosine receptor Xanthine scaffold

C8-Benzylamino vs. C8-Piperidinyl/Amino Substitution: Impact on Adenosine Receptor Ligand Pharmacophore of WAY-247615

WAY-247615 bears a C8-benzylamino substituent, which is a hallmark of the 8-benzylaminoxanthine adenosine receptor ligand series characterized by Załuski et al. [1]. In that study, C8-benzylamino-substituted xanthines consistently displayed nanomolar affinity for the A₂A receptor (Ki range: 68.5–167 nM across 34 compounds), and the scaffold was shown to be highly selective for adenosine receptors over classical xanthine off-targets including monoamine oxidase A/B and phosphodiesterase isoforms PDE4B1 and PDE10A [1]. In contrast, commercially available analogs such as 1-(2-chlorobenzyl)-3,7-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (benchchem ID) and 8-amino-7-(2-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 500118-31-0) replace the C8-benzylamino group with a saturated cyclic amine or primary amine, respectively . These C8 modifications are expected to eliminate the key π–π stacking interaction between the benzyl ring and the conserved phenylalanine residue (Phe168ᴱᶜᴸ² in A₂AAR) that anchors the 8-benzylaminoxanthine pharmacophore, based on docking studies reported for the scaffold [1].

Structure–activity relationship C8 substitution Adenosine receptor

Physicochemical Differentiation: Predicted Density, Boiling Point, and Lipophilicity of WAY-247615 vs. Dechlorinated and N7-Shifted Analogs

WAY-247615 exhibits a predicted density of 1.4 ± 0.1 g·cm⁻³ and a boiling point of 631.9 ± 65.0 °C at 760 mmHg [1]. The presence of the ortho-chlorine atom on the N1-benzyl group increases molecular weight (409.87 vs. 375.4 for the non-chlorinated analog 1-benzyl-8-(benzylamino)-3,7-dimethylpurine-2,6-dione) and is expected to elevate cLogP by approximately 0.7–1.0 log units compared with the des-chloro congener, based on the Hansch π-value for aromatic chlorine (+0.71) [2]. This enhanced lipophilicity may improve membrane permeability in cell-based assays while potentially reducing aqueous solubility, which is a critical consideration for DMSO stock solution preparation and in vitro assay formatting. The N1-(2-chlorobenzyl) isomer is distinguishable from the N7-(2-chlorobenzyl) regioisomer (Sigma R912964) by chromatographic retention time and NMR signature (diagnostic ¹H shift of the N1-methylene protons vs. N7-methylene protons) .

Physicochemical properties Lipophilicity Formulation compatibility

Scaffold Selectivity Class Evidence: 8-Benzylaminoxanthines Are Devoid of MAO and PDE Off-Target Activity, Differentiating WAY-247615 from Generic Xanthine Derivatives

A key liability of the xanthine chemotype is off-target inhibition of monoamine oxidases (MAO-A, MAO-B) and phosphodiesterases (PDEs), which confounds phenotypic readouts in neurodegeneration and inflammation models. Załuski et al. (2020) explicitly profiled selected 8-benzylaminoxanthine A₂A ligands and found them to be inactive against MAO-A, MAO-B, PDE4B1, and PDE10A at concentrations relevant to their adenosine receptor IC₅₀ values [1]. This selectivity profile distinguishes the 8-benzylaminoxanthine scaffold—and by structural inference WAY-247615—from classical xanthines such as caffeine (A₁/A₂A antagonist with PDE inhibition) and pentoxifylline (non-selective PDE inhibitor) [2]. The structural basis for this selectivity is the C8-benzylamino substituent, which sterically precludes the planar orientation required for MAO/PDE active-site access while maintaining productive AR binding [1].

Selectivity Off-target profiling Xanthine scaffold

Dual A₁/A₂A Pharmacological Profile Within the 8-Benzylaminoxanthine Class: Contextualizing WAY-247615 for Neurodegeneration and Inflammation Models

The 8-benzylaminoxanthine scaffold has yielded both selective A₂A ligands (e.g., compound 12d: Ki hA₂AAR = 68.5 nM; compound 12h: Ki hA₂AAR = 71.1 nM) and dual A₁/A₂A ligands (e.g., compound 14b: Ki hA₁AR = 52.2 nM, Ki hA₂AAR = 167 nM), as reported by Załuski et al. (2020) [1]. A follow-up study by Honkisz-Orzechowska et al. (2023) demonstrated that 8-benzylaminoxanthines with dual A₁/A₂A affinity exhibit anti-inflammatory activity in vitro (compounds 19 and 22) and in vivo in carrageenan- and formalin-induced inflammation models (compound 24 identified as most potent) [2]. The N1-(2-chlorobenzyl) substitution of WAY-247615 represents an unexplored variant within this pharmacophore space; based on SAR trends from the Załuski library, the increased steric bulk at N1 relative to ethyl or methyl may shift selectivity toward A₁ over A₂A, although experimental confirmation is required [1].

Adenosine A1 receptor Adenosine A2A receptor Neuroinflammation

Research Application Scenarios for WAY-247615: Differentiated Use Cases Grounded in Structural and Pharmacological Class Evidence


Adenosine Receptor SAR Expansion Library: Probing N1-Aryl Substitution Effects on A₁/A₂A Selectivity

WAY-247615 is optimally deployed as a unique entry in a structure–activity relationship matrix exploring the effect of N1-aromatic substitution on adenosine A₁ and A₂A receptor affinity within the 8-benzylaminoxanthine scaffold. Existing SAR data establish that N1-ethyl (compound 12h; Ki hA₂AAR = 71.1 nM) and N1,N3-diethyl (compound 14b; Ki hA₁AR = 52.2 nM) variants yield potent AR ligands [1]. WAY-247615 extends this series to an N1-(2-chlorobenzyl) substituent, enabling systematic evaluation of steric bulk, halogen effects, and π-stacking contributions at the N1 subpocket. Procurement of the N7-regioisomer (Sigma R912964) as a matched control allows direct interrogation of regioisomer-dependent pharmacology .

Neuroinflammation Target Engagement Studies Requiring MAO/PDE-Clean Xanthine Chemotypes

Programs investigating the role of adenosine receptors in microglial activation, neuroinflammation, or Parkinson's disease models require tool compounds that avoid confounding inhibition of monoamine oxidases or phosphodiesterases. The 8-benzylaminoxanthine scaffold has been experimentally verified as inactive against MAO-A, MAO-B, PDE4B1, and PDE10A [1]. WAY-247615, as a member of this scaffold class, is therefore a structurally appropriate candidate for phenotypic screening in BV2 microglia, SH-SY5Y neuroblastoma, or primary neuronal cultures where xanthine-derived off-target effects would otherwise compromise data interpretation. Follow-on in vivo evaluation can reference the validated anti-inflammatory 8-benzylaminoxanthine compound 24, which showed efficacy in carrageenan- and formalin-induced inflammation models [2].

Regioisomeric Probe Pair for Chemical Biology Target Deconvolution

The availability of both WAY-247615 (N1-substituted) and its N7-regioisomer (Sigma-Aldrich R912964) enables a matched chemical biology probe strategy in which differential biological activity between the two regioisomers can be exploited to deconvolute target engagement, validate binding-site geometry, or identify off-targets in chemoproteomic profiling experiments. This approach is analogous to the use of inactive enantiomers as negative controls, but leverages regioisomeric rather than stereoisomeric discrimination.

Computational Chemistry: Docking and Molecular Dynamics Template for N1-Aryl Xanthine Derivatives

WAY-247615 provides an experimentally untested but computationally tractable template for molecular docking and molecular dynamics simulations aimed at predicting the binding mode of N1-aryl-8-benzylaminoxanthines at adenosine receptor subtypes. Published docking poses for the 8-benzylaminoxanthine series indicate that the C8-benzylamino group engages Phe168ᴱᶜᴸ² of the A₂A receptor, while the N1 substituent occupies a lipophilic subpocket adjacent to transmembrane helix 1 [1]. The N1-(2-chlorobenzyl) group of WAY-247615 can be used to test whether this subpocket accommodates larger aromatic groups and whether the ortho-chlorine engages in favorable halogen-bonding interactions, generating testable hypotheses for subsequent synthetic chemistry campaigns.

Quote Request

Request a Quote for 8-(benzylamino)-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.